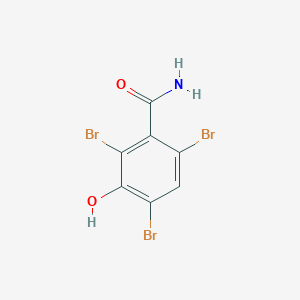![molecular formula C23H22N4O2 B262535 N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B262535.png)
N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide, also known as BMBMT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide in its various applications is not fully understood. In anticancer studies, this compound has been shown to induce apoptosis in cancer cells through the activation of caspase-dependent and -independent pathways. In material science, this compound has been used as a ligand for the coordination of metal ions, leading to the formation of functionalized materials. In environmental science, this compound has been explored as a photocatalyst for the degradation of organic pollutants through the generation of reactive oxygen species.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being investigated. In anticancer studies, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis, with no significant toxicity observed in normal cells. In material science, this compound has been used to synthesize functionalized materials with unique properties such as high surface area and porosity. In environmental science, this compound has been shown to effectively degrade organic pollutants under UV light.
実験室実験の利点と制限
The advantages of using N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations of using this compound include its limited solubility in certain solvents and its potential toxicity in high concentrations.
将来の方向性
For the research and development of N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide include the exploration of its potential applications in nanotechnology, catalysis, and drug delivery. In nanotechnology, this compound can be used as a building block for the synthesis of nanomaterials with unique properties such as high stability and biocompatibility. In catalysis, this compound can be explored as a potential catalyst for various chemical reactions. In drug delivery, this compound can be used as a carrier for the targeted delivery of drugs to specific cells or tissues.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications such as medicinal chemistry, material science, and environmental science. Its unique properties and potential applications make it an exciting area of research for the future.
合成法
N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide can be synthesized through a multistep process involving the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-amino-4-ethylphenol and 6-methyl-1,2,3-benzotriazole. The final step involves the reaction of the resulting product with benzoyl chloride. The purity and yield of this compound can be improved through various purification techniques such as column chromatography.
科学的研究の応用
N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide has been explored for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. In material science, this compound has been used as a building block for the synthesis of functionalized materials such as metal-organic frameworks. In environmental science, this compound has been explored as a potential photocatalyst for the degradation of organic pollutants.
特性
分子式 |
C23H22N4O2 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
N-[2-(4-ethylphenyl)-6-methylbenzotriazol-5-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C23H22N4O2/c1-4-16-9-11-17(12-10-16)27-25-20-13-15(2)19(14-21(20)26-27)24-23(28)18-7-5-6-8-22(18)29-3/h5-14H,4H2,1-3H3,(H,24,28) |
InChIキー |
WVXXRAXTBVMPAE-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=CC=C4OC)C |
正規SMILES |
CCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=CC=C4OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B262457.png)










![2-[(4-Phenylbutan-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B262511.png)
![2-{[3-(Propan-2-yloxy)propyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B262513.png)
